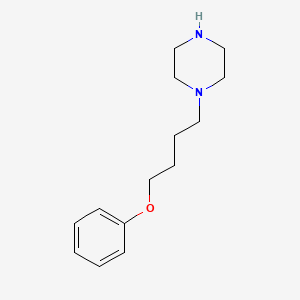
N,N'-Dimethyl-5-pyrrolidinone-3-carboxamide
Übersicht
Beschreibung
“N,N’-Dimethyl-5-pyrrolidinone-3-carboxamide” is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.1824 . It is also known by other names such as “TIMTEC-BB SBB008089” and "N,N-Dimethyl-5-oxo-3-pyrrolidinecarboxamide" .
Molecular Structure Analysis
The molecular structure of “N,N’-Dimethyl-5-pyrrolidinone-3-carboxamide” can be represented by the IUPAC Standard InChI: InChI=1S/C7H12N2O2/c1-9(2)7(11)5-3-6(10)8-4-5/h5H,3-4H2,1-2H3, (H,8,10) .Wissenschaftliche Forschungsanwendungen
1. Cancer Research
N,N'-Dimethyl-5-pyrrolidinone-3-carboxamide has been utilized in cancer research. Specifically, a derivative of this compound, N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, has been synthesized as a potential positron emission tomography tracer for imaging cancer tyrosine kinase. This application highlights the compound's potential in diagnostic imaging for cancer research (Wang et al., 2005).
2. DNA Recognition
Another significant application of this compound derivatives is in DNA recognition. Pyrrole-imidazole polyamides, including those containing N-methylpyrrole-2-carboxamide (a derivative), have been used to recognize specific DNA sequences in the minor groove, playing a critical role in gene expression control and potential disease treatment, especially in cancer therapy (Swalley et al., 1996).
3. Antitubercular Activity
Research has also explored the application of this compound derivatives in the development of treatments for tuberculosis. For example, studies on N,N-diaryl-4-(4,5-dichloroimidazole-2-yl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides have shown moderate activity against Mycobacterium tuberculosis, indicating potential for developing new antitubercular agents (Amini et al., 2008).
Wirkmechanismus
Target of Action
N,N’-Dimethyl-5-pyrrolidinone-3-carboxamide, also known as N,1-dimethyl-5-oxopyrrolidine-3-carboxamide, is a compound that belongs to the class of organic compounds known as n-alkylpyrrolidines . These compounds contain a pyrrolidine moiety that is substituted at the N1-position with an alkyl group
Biochemische Analyse
Biochemical Properties
N,N’-Dimethyl-5-pyrrolidinone-3-carboxamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially affecting their catalytic activity . The nature of these interactions can vary, including binding to active sites or altering enzyme conformation, thereby modulating their function.
Cellular Effects
The effects of N,N’-Dimethyl-5-pyrrolidinone-3-carboxamide on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially affecting cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, N,N’-Dimethyl-5-pyrrolidinone-3-carboxamide exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction . Furthermore, N,N’-Dimethyl-5-pyrrolidinone-3-carboxamide can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N’-Dimethyl-5-pyrrolidinone-3-carboxamide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that N,N’-Dimethyl-5-pyrrolidinone-3-carboxamide can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of N,N’-Dimethyl-5-pyrrolidinone-3-carboxamide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which N,N’-Dimethyl-5-pyrrolidinone-3-carboxamide exerts its optimal effects without causing harm.
Metabolic Pathways
N,N’-Dimethyl-5-pyrrolidinone-3-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound may act as a substrate or inhibitor for specific enzymes, thereby affecting the overall metabolic pathway . These interactions can lead to changes in the concentration of metabolites, ultimately impacting cellular metabolism.
Transport and Distribution
The transport and distribution of N,N’-Dimethyl-5-pyrrolidinone-3-carboxamide within cells and tissues are crucial for its activity. This compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of N,N’-Dimethyl-5-pyrrolidinone-3-carboxamide within tissues can also influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of N,N’-Dimethyl-5-pyrrolidinone-3-carboxamide is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may be directed to the mitochondria, influencing cellular metabolism and energy production.
Eigenschaften
IUPAC Name |
N,N-dimethyl-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-9(2)7(11)5-3-6(10)8-4-5/h5H,3-4H2,1-2H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQWLEXOXRWOGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC(=O)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301009022 | |
| Record name | 5-Hydroxy-N,N-dimethyl-3,4-dihydro-2H-pyrrole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301009022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89851-99-0 | |
| Record name | N,N'-Dimethyl-5-pyrrolidinone-3-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089851990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-N,N-dimethyl-3,4-dihydro-2H-pyrrole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301009022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




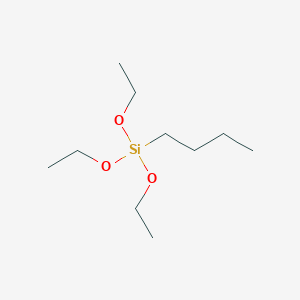
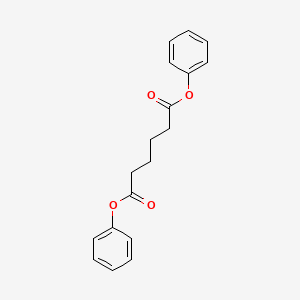

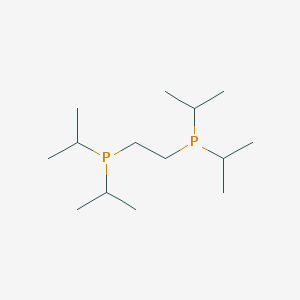
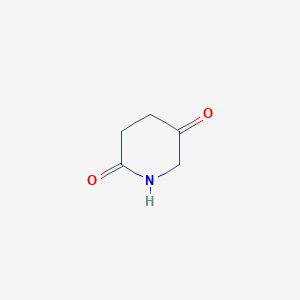
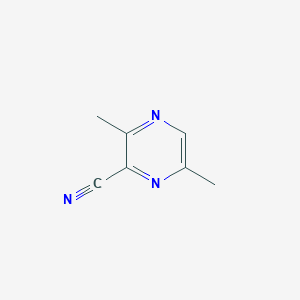
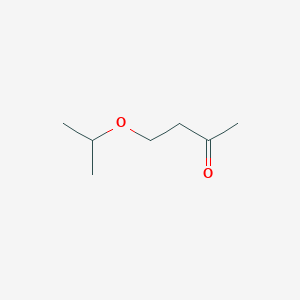

![4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B1582192.png)
